Home > Products > Screening Compounds P120387 > 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine
3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine - 5273-52-9

3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine

Catalog Number: EVT-13903015
CAS Number: 5273-52-9
Molecular Formula: C13H13BrN2OS
Molecular Weight: 325.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine is a compound that belongs to the class of pyridazine derivatives, which are characterized by their unique structural features and potential biological activities. Pyridazines are five-membered heterocycles containing two nitrogen atoms and are known for their diverse pharmacological properties. This particular compound is notable for its incorporation of a bromobenzyl group and a sulfanyl moiety, which can influence its reactivity and biological interactions.

Source and Classification

The compound can be classified under organic compounds with specific functional groups. Its systematic name indicates the presence of a pyridazine ring, a sulfanyl (thioether) group, and an ethoxy substituent. The chemical formula for 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine is C14H15BrN2OS, indicating it consists of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms .

Synthesis Analysis

Methods

The synthesis of 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine typically involves multi-step organic reactions. One common method includes the following steps:

  1. Formation of the Pyridazine Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Introduction of the Sulfanyl Group: The sulfanyl moiety can be introduced via nucleophilic substitution reactions where a suitable thiol reacts with an electrophilic precursor.
  3. Bromobenzyl Substitution: The bromobenzyl group can be added through a Friedel-Crafts alkylation or similar electrophilic aromatic substitution methods.
  4. Ethoxy Group Introduction: The ethoxy group may be introduced using alkylation techniques involving ethyl halides and bases.

Technical Details

The reactions often require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide), and catalysts (e.g., Lewis acids) to optimize yield and selectivity .

Molecular Structure Analysis

Structure

The molecular structure of 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine features a pyridazine ring with various substituents:

  • Pyridazine Core: The central five-membered ring with nitrogen atoms at positions 1 and 2.
  • Bromobenzyl Group: A benzene ring substituted with a bromine atom attached to a methylene (-CH2-) group linked to the sulfur atom.
  • Ethoxy Group: An ethoxy group (-OCH2CH3) attached at position 6 of the pyridazine ring.

Data

The molecular weight of the compound is approximately 315.25 g/mol, and it has specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy to confirm its structure .

Chemical Reactions Analysis

Reactions

3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The sulfur atom can act as a nucleophile in various substitution reactions.
  2. Electrophilic Aromatic Substitution: The bromobenzyl group can undergo further substitutions under appropriate conditions.
  3. Oxidation Reactions: The sulfanyl group may be oxidized to sulfoxides or sulfones under oxidative conditions.

Technical Details

These reactions often require careful control of reaction conditions (temperature, solvent) to ensure selectivity and yield. For example, the use of polar solvents can enhance nucleophilicity while minimizing side reactions .

Mechanism of Action

The mechanism of action for compounds like 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine often involves interaction with biological targets such as enzymes or receptors:

  1. Binding to Target Proteins: The compound may bind to specific proteins through non-covalent interactions (hydrogen bonding, hydrophobic interactions).
  2. Inhibition or Activation: Depending on its structure, it may act as an inhibitor or activator of certain pathways (e.g., kinase inhibition).
  3. Biological Effects: These interactions can lead to various biological effects including anti-inflammatory or anticancer activities .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Participates in nucleophilic substitution and electrophilic aromatic substitution due to the presence of reactive functional groups.

Relevant data regarding melting point, boiling point, and specific heat capacity would require empirical determination through experimental methods .

Applications

3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine has potential applications in various fields:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects against various diseases due to its unique structural features.
  2. Biochemical Studies: Used in studies related to enzyme inhibition or receptor binding assays.
  3. Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex organic molecules.

The compound's diverse functionalities make it a candidate for further research in medicinal chemistry and related fields .

Introduction

Historical Context of Pyridazine Derivatives in Medicinal Chemistry

Pyridazine derivatives constitute an underutilized chemotype with expanding therapeutic relevance. Historically, the pyridazine ring served primarily as a bioisosteric replacement for phenyl or pyridine rings in drug design. However, advances in synthetic methodology have revealed its intrinsic pharmacological advantages:

  • Hydrogen bonding capacity: The ring nitrogen atoms enable dipole-dipole interactions and water solubility enhancement
  • Metabolic stability: Reduced susceptibility to cytochrome P450 oxidation compared to phenyl analogs
  • Kinase inhibition: Demonstrated efficacy in VEGFR-2, PDGFR, and Bcr-Abl inhibition pathways

Table 1: Fundamental Chemical Characteristics of 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine

PropertyValue
CAS Registry Number5273-52-9
Systematic Name3-[[(4-Bromophenyl)methyl]thio]-6-ethoxypyridazine
Molecular FormulaC₁₃H₁₃BrN₂OS
Molecular Weight325.23 g/mol
Key Structural FeaturesBromobenzyl moiety, ethoxypyridazine core, sulfanyl linker

Recent studies identify pyridazine-containing compounds as privileged structures in anticancer agents (e.g., the vascular disrupting agent vadimezan) and CNS therapeutics targeting monoamine oxidase [8]. The 6-ethoxy substitution pattern observed in our target compound mirrors emerging kinase inhibitor pharmacophores, suggesting potential tyrosine kinase engagement capabilities previously underexploited in early pyridazine derivatives.

Rationale for Targeting Sulfanyl-Ethoxypyridazine Hybrid Structures

The deliberate hybridization of sulfanyl-benzyl and ethoxypyridazine components creates a synergistic pharmacophore with enhanced target versatility. Three structural elements confer distinctive advantages:

  • Sulfanyl linker: Serves as a versatile bioisostere for carbonyl, methylene, or ether groups while enabling:
  • Metabolic resistance via reduced oxidative susceptibility
  • Conformational flexibility for target complementarity
  • Participation in sulfur-π interactions with aromatic residues
  • 4-Bromobenzyl moiety: Provides:
  • Enhanced lipophilic character for membrane penetration
  • Halogen bonding capability with protein targets
  • Structural mimicry of tyrosine kinase inhibitor pharmacophores
  • 6-Ethoxypyridazine core: Contributes:
  • Electron-deficient ring for π-stacking interactions
  • Hydrogen bond acceptor sites
  • Steric profile distinct from common nitrogen heterocycles

Table 2: Functional Group Contributions to Molecular Properties

Structural ElementPhysicochemical ContributionBiological Implications
6-EthoxypyridazineModerate logP reductionEnhanced solubility vs phenyl analogs
Sulfanyl linker (-S-CH₂-)Polar surface area modulationMembrane permeability optimization
4-BromobenzylIncreased molecular rigidityTarget selectivity via shape complementarity

Molecular hybridization strategies (fusion, merging, linking) have proven particularly successful in multi-target ligand development [4]. The covalent integration of these moieties follows the framework combination principle, creating a unified structure capable of engaging discrete binding pockets. This approach has yielded clinical successes including lapatinib (tyrosine kinase inhibitor) and duvelisib (PI3K-δ/γ inhibitor), validating the hybridization rationale [8]. Sulfur-containing motifs specifically demonstrate exceptional versatility, appearing in over 150 FDA-approved drugs spanning antimicrobial, anti-inflammatory, antiviral, and anticancer applications [1].

Research Significance in Multi-Target Drug Discovery Paradigms

The shift from reductionist "one drug-one target" models to polypharmacological approaches represents a paradigm change in drug discovery. 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine emerges as a test case for addressing intrinsic limitations of conventional therapies:

  • Combinatorial limitations: Traditional combination therapies face pharmacokinetic mismatches (e.g., differing half-lives), drug-drug interactions, and formulation challenges. A single chemical entity circumvents these issues while maintaining multi-target capability [8].

  • Resistance mitigation: Cancer cells exploit redundant signaling pathways to evade single-target inhibition. Computational studies demonstrate that balanced multi-target inhibition reduces resistance development probability by >40% compared to monotherapies [6].

  • Synergistic efficacy: Systems pharmacology models reveal that simultaneous target modulation creates cooperative effects unobtainable through sequential inhibition. For example, dual EGFR/HER2 inhibition by lapatinib shows supra-additive effects in HER2-positive breast cancers [8].

Table 3: Comparative Analysis of Therapeutic Approaches

ParameterMonotherapyCombination TherapyMTDL Approach
Administration complexityLowHigh (multiple regimens)Low (single agent)
PK/PD concordancePredictableVariable (drug interactions)Highly predictable
Resistance developmentHigh (>70% in oncology)Moderate (30-50%)Low (<20% predicted)
Development costs$2-3 billion$3-4 billion$1.5-2.5 billion (estimated)

Advanced computational platforms now enable rational multi-target design previously inaccessible through empirical methods. LigBuilder V3 exemplifies this progress, employing genetic algorithms for de novo generation of multi-target ligands through three complementary strategies:

  • Multi-target de novo design: Simultaneous structure generation against multiple targets
  • Multi-target growing: Progressive elaboration from core scaffolds
  • Multi-target linking: Covalent integration of distinct pharmacophores

This computational framework successfully generated dual-functional inhibitors of HIV protease and reverse transcriptase with balanced nanomolar affinity, demonstrating the feasibility of the approach for targets with dissimilar binding sites [5]. For 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine, these methodologies offer pathways to optimize target-specific selectivity - defined as the compound's relative potency against intended versus off-target proteins [6]. Quantitative metrics now enable researchers to navigate the delicate balance between polypharmacological breadth and target-specific potency, addressing a fundamental challenge in multi-target compound development.

The compound's structural features position it ideally for targeted protein degradation applications and conformational stabilization therapies where simultaneous engagement of multiple binding domains confers unique advantages. As drug discovery confronts the staggering complexity of human biological systems - with >3.2 × 10²⁵ daily chemical reactions occurring in a single individual - multi-target ligands represent not merely an alternative approach, but a necessary evolution in therapeutic science [7] [8].

Properties

CAS Number

5273-52-9

Product Name

3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-ethoxypyridazine

Molecular Formula

C13H13BrN2OS

Molecular Weight

325.23 g/mol

InChI

InChI=1S/C13H13BrN2OS/c1-2-17-12-7-8-13(16-15-12)18-9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3

InChI Key

AVNLQCCWGABQIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)SCC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.